2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide
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Overview
Description
2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.399 g/mol . This compound is part of the benzohydrazide family, which is known for its diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 4-propylphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzene ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N’-((4-methylphenoxy)acetyl)benzohydrazide
- 3-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide
Uniqueness
2-Methyl-N’-((4-propylphenoxy)acetyl)benzohydrazide is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methyl-N'-[2-(4-propylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-15-9-11-16(12-10-15)24-13-18(22)20-21-19(23)17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
VGIYJCDFNOMNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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